molecular formula C14H17NO4 B2603110 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034454-38-9

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2603110
CAS RN: 2034454-38-9
M. Wt: 263.293
InChI Key: YXGBONITYRPREX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a bicyclic system containing an oxygen atom, a ketone functional group, and a methoxyphenoxy group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ketone could undergo reactions typical of carbonyl groups, while the ether and methoxy groups might participate in reactions involving nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a ketone and ether could impact its polarity and solubility .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Research has shown that compounds related to "1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone" serve as advanced building blocks in drug discovery. For instance, intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides yielded 2-azabicyclo[3.2.0]heptanes, which are utilized for the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, demonstrating their potential in creating new pharmacologically active compounds (Druzhenko et al., 2018).

Synthesis Methodologies

Significant efforts have been made to develop novel synthesis methodologies for these compounds. A study detailed the preparation and chemical reactions of clavulanic acid derivatives, leading to novel β-lactamase inhibitors, showcasing the chemical versatility and potential pharmaceutical applications of these bicyclic frameworks (Hunt & Zomaya, 1982).

Platform for Functional Diversity

Another area of application involves using the 2-oxa-5-azabicyclo[2.2.1]heptane framework for functional diversity. A study communicated a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines. This approach underlined the framework's potential in synthesizing backbone-constrained analogues of FDA-approved drugs, such as baclofen and pregabalin, highlighting its significance in medicinal chemistry and drug design (Garsi et al., 2022).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in a biological system, the ether and ketone groups could potentially interact with biological molecules .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-17-12-4-2-3-5-13(12)19-9-14(16)15-7-11-6-10(15)8-18-11/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGBONITYRPREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone

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